molecular formula C9H12O4 B3050324 1,2-Propanediol diacrylate CAS No. 25151-33-1

1,2-Propanediol diacrylate

Cat. No.: B3050324
CAS No.: 25151-33-1
M. Wt: 184.19 g/mol
InChI Key: VFZKVQVQOMDJEG-UHFFFAOYSA-N
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Description

1,2-Propanediol diacrylate is an organic compound with the molecular formula C9H12O4. It is a diacrylate ester derived from 1,2-propanediol and acrylic acid. This compound is known for its applications in polymer chemistry, particularly in the production of cross-linked polymers and coatings .

Preparation Methods

1,2-Propanediol diacrylate can be synthesized through the esterification of 1,2-propanediol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. Industrial production methods often employ continuous processes to enhance efficiency and yield .

Chemical Reactions Analysis

1,2-Propanediol diacrylate undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Propanediol diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 1,2-propanediol diacrylate exerts its effects is through polymerization. When exposed to free radical initiators or UV light, the acrylate groups undergo polymerization, forming a cross-linked network. This network structure imparts mechanical strength and stability to the resulting polymer .

Comparison with Similar Compounds

1,2-Propanediol diacrylate can be compared with other diacrylate esters, such as:

Properties

IUPAC Name

2-prop-2-enoyloxypropyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h4-5,7H,1-2,6H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKVQVQOMDJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948012
Record name Propane-1,2-diyl diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25151-33-1
Record name Propylene glycol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25151-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2-ethanediyl diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-ethanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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